molecular formula C28H29Cl2N3O B4293458 5-{4-[BIS(2-CHLOROETHYL)AMINO]PHENYL}-8,8-DIMETHYL-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE

5-{4-[BIS(2-CHLOROETHYL)AMINO]PHENYL}-8,8-DIMETHYL-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE

Cat. No.: B4293458
M. Wt: 494.5 g/mol
InChI Key: HPJXYBXVEVLPDW-UHFFFAOYSA-N
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Description

5-{4-[BIS(2-CHLOROETHYL)AMINO]PHENYL}-8,8-DIMETHYL-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[BIS(2-CHLOROETHYL)AMINO]PHENYL}-8,8-DIMETHYL-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE involves several steps, starting with the preparation of the core phenanthrolinone structure. The key steps include:

    Formation of the Phenanthrolinone Core: This involves the cyclization of appropriate precursors under acidic or basic conditions to form the phenanthrolinone ring system.

    Introduction of the Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using suitable alkylating agents.

    Attachment of the Bis(2-chloroethyl)amino Group: This step involves the reaction of the phenyl ring with bis(2-chloroethyl)amine under controlled conditions to ensure selective substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and phenanthrolinone moieties.

    Reduction: Reduction reactions can target the bis(2-chloroethyl)amino group, potentially converting it to a less reactive amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloroethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be employed under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce secondary amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly as an anticancer agent due to the presence of the bis(2-chloroethyl)amino group, which is known for its alkylating properties.

    Biological Research: It can be used as a probe to study cellular processes and molecular interactions.

    Industrial Applications: The compound’s unique structure may make it useful in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-{4-[BIS(2-CHLOROETHYL)AMINO]PHENYL}-8,8-DIMETHYL-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE likely involves the alkylation of DNA or proteins, leading to the disruption of cellular processes. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in DNA, resulting in cross-linking and ultimately cell death. This mechanism is similar to that of other alkylating agents used in chemotherapy .

Comparison with Similar Compounds

Similar Compounds

    Chlorambucil: Another alkylating agent used in cancer treatment.

    Melphalan: Similar in structure and function, used for treating multiple myeloma.

    Cyclophosphamide: A widely used chemotherapeutic agent with a similar mechanism of action.

Uniqueness

What sets 5-{4-[BIS(2-CHLOROETHYL)AMINO]PHENYL}-8,8-DIMETHYL-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE apart is its unique phenanthrolinone core, which may confer additional stability and specificity in its interactions with biological targets, potentially leading to improved efficacy and reduced side effects compared to other alkylating agents .

Properties

IUPAC Name

12-[4-[bis(2-chloroethyl)amino]phenyl]-9,9-dimethyl-7,8,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29Cl2N3O/c1-28(2)16-23-27(24(34)17-28)25(18-5-7-19(8-6-18)33(14-11-29)15-12-30)26-20-4-3-13-31-21(20)9-10-22(26)32-23/h3-10,13,25,32H,11-12,14-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJXYBXVEVLPDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)C=CC4=C3C=CC=N4)C5=CC=C(C=C5)N(CCCl)CCCl)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-{4-[BIS(2-CHLOROETHYL)AMINO]PHENYL}-8,8-DIMETHYL-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-{4-[BIS(2-CHLOROETHYL)AMINO]PHENYL}-8,8-DIMETHYL-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE
Reactant of Route 3
5-{4-[BIS(2-CHLOROETHYL)AMINO]PHENYL}-8,8-DIMETHYL-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE
Reactant of Route 4
Reactant of Route 4
5-{4-[BIS(2-CHLOROETHYL)AMINO]PHENYL}-8,8-DIMETHYL-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE

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